

The Immunodominant Peptide SIINFEKL: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B15602600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) is a paramount tool in the field of immunology.^[1] Derived from chicken ovalbumin (residues 257-264), it is the immunodominant peptide recognized by CD8+ T cells in C57BL/6 mice when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.^{[1][2]} Its high affinity for H-2Kb and the availability of a suite of specific immunological reagents have established SIINFEKL as a cornerstone model antigen for studying the intricacies of antigen presentation, T-cell activation, and the development of novel immunotherapies and vaccines. This guide provides an in-depth technical overview of the SIINFEKL peptide, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Properties and Significance

SIINFEKL's utility in immunological research stems from its well-defined characteristics. It is a strong immunogenic epitope that, when presented by antigen-presenting cells (APCs), potently stimulates CD8+ cytotoxic T lymphocytes (CTLs).^[1] This robust response makes it an ideal candidate for monitoring and quantifying antigen-specific T-cell responses in preclinical research.^[1] The availability of the 25-D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL-H-2Kb complex, allows for precise quantification and localization of these

complexes.[3][4] Furthermore, the existence of OT-I transgenic mice, whose T cells express a T-cell receptor (TCR) specifically recognizing this complex, provides a powerful in vivo and in vitro model system.[5]

Data Presentation

Table 1: Binding Affinity and Kinetics of SIINFEKL to H-2Kb

Parameter	SIINFEKL	SIYRYYGL (Control Peptide)	Reference
Association Rate (k _{on})	1.627 x 10 ⁷ M ⁻¹ h ⁻¹	7.889 x 10 ⁵ M ⁻¹ h ⁻¹	[5][6]
Dissociation Rate (k _{off})	0.0495 h ⁻¹	0.1191 h ⁻¹	[5][6]
Equilibrium Dissociation Constant (K _D)	3.042 nM	151 nM	[5]

Table 2: Immunogenicity of SIINFEKL Peptide

Immunization Strategy	Readout	Result	Reference
Subcutaneous injection of SIINFEKL peptide	SIINFEKL-specific CD8+ T cells in spleen	No significant induction of antigen-specific CD8+ T cells	[4]
Intradermal DNA vaccine encoding SIINFEKL	SIINFEKL-specific CD8+ T cells in blood	Effective priming of SIINFEKL-specific CD8+ T cells	[7]
Intravenous SSHELs encapsulating SIINFEKL peptide	SIINFEKL-specific cytotoxic T cells	~3-fold increase compared to free peptide	[8]
Intramuscular SSHELs encapsulating SIINFEKL peptide	SIINFEKL-specific cytotoxic T cells	~60-fold increase compared to free peptide	[8]

Table 3: Cytokine Production by OT-I CD8+ T cells in Response to SIINFEKL

Stimulation Condition	Cytokine	Percentage of CD8+ T cells producing cytokine	Reference
SIINFEKL (10 ⁻² µg/ml)	IFN-γ	Increased with increasing peptide concentration	[9]
SIINFEKL (10 ⁻² µg/ml)	IL-2	Increased with increasing peptide concentration	[9]
Co-culture with pHLIP-SIINFEKL treated B16-F10 cells	IFN-γ	Robust induction	[10]
Co-culture with pHLIP-SIINFEKL treated B16-F10 cells	IL-2	Robust induction	[10]

Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of T cells in response to SIINFEKL stimulation.

Materials:

- OT-I splenocytes (or other SIINFEKL-specific T cells)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
- SIINFEKL peptide
- CFSE stock solution (in DMSO)
- Phosphate-buffered saline (PBS)

- Fetal Bovine Serum (FBS)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes from an OT-I transgenic mouse.
- CFSE Labeling:
 - Resuspend $1-2 \times 10^7$ cells per ml in PBS.
 - Add an equal volume of 10 μ M CFSE in PBS to the cell suspension while gently vortexing. The final CFSE concentration should be 5 μ M.
 - Incubate for 10 minutes at 37°C.
 - Quench the staining by adding 5-10 volumes of cold complete RPMI medium.
 - Wash the cells twice with complete RPMI medium.
- Cell Culture and Stimulation:
 - Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1×10^6 cells/ml.
 - Plate 100 μ l of the cell suspension into the wells of a 96-well U-bottom plate.
 - Add 100 μ l of complete RPMI medium containing various concentrations of SIINFEKL peptide (e.g., 0.1, 1, 10 μ g/ml) to the wells. Include a no-peptide control.
- Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells from the plate.

- Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44).
- Analyze the cells by flow cytometry, gating on the CD8⁺ T-cell population.
- Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular cytokines (e.g., IFN- γ , TNF- α) in T cells following SIINFEKL stimulation.

Materials:

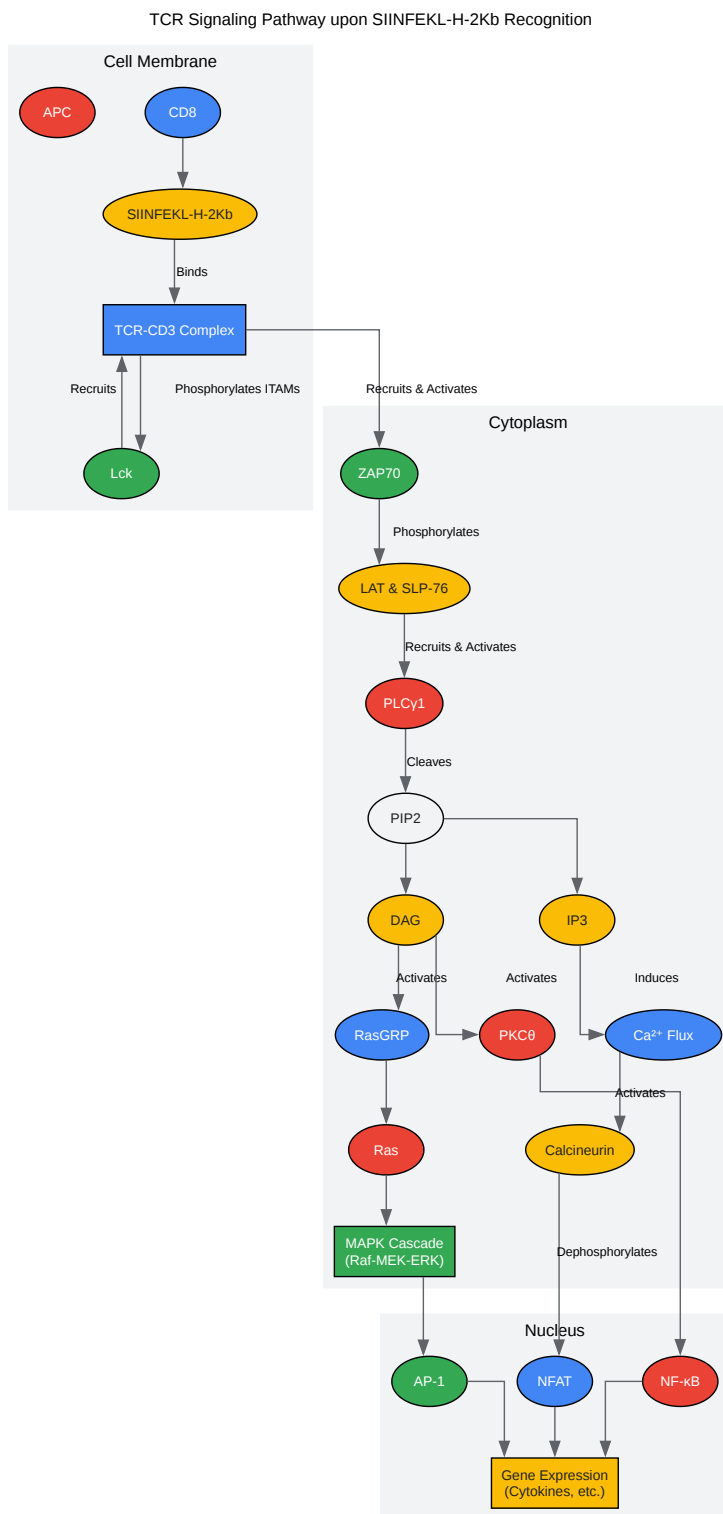
- OT-I splenocytes
- Complete RPMI-1640 medium
- SIINFEKL peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- PMA and Ionomycin (positive control)
- Fluorescently labeled antibodies for surface markers (e.g., CD8)
- Fixation/Permeabilization buffer
- Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α)
- Flow cytometer

Procedure:

- Cell Stimulation:
 - Prepare a single-cell suspension of OT-I splenocytes at 1×10^6 cells/ml in a 24-well plate.

- Stimulate the cells with SIINFEKL peptide (e.g., 1 µg/ml) for 4-6 hours at 37°C. Include a positive control (PMA/Ionomycin) and an unstimulated control.
- For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) to each well to trap cytokines intracellularly.
- Surface Staining:
 - Harvest the cells and wash with PBS containing 2% FBS.
 - Stain with fluorescently labeled anti-CD8 antibody for 20-30 minutes on ice.
 - Wash the cells to remove unbound antibodies.
- Fixation and Permeabilization:
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells with permeabilization buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently labeled anti-cytokine antibodies.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Wash the cells twice with permeabilization buffer.
 - Resuspend the cells in PBS for flow cytometry analysis.
 - Gate on the CD8+ T-cell population and analyze the expression of intracellular cytokines.

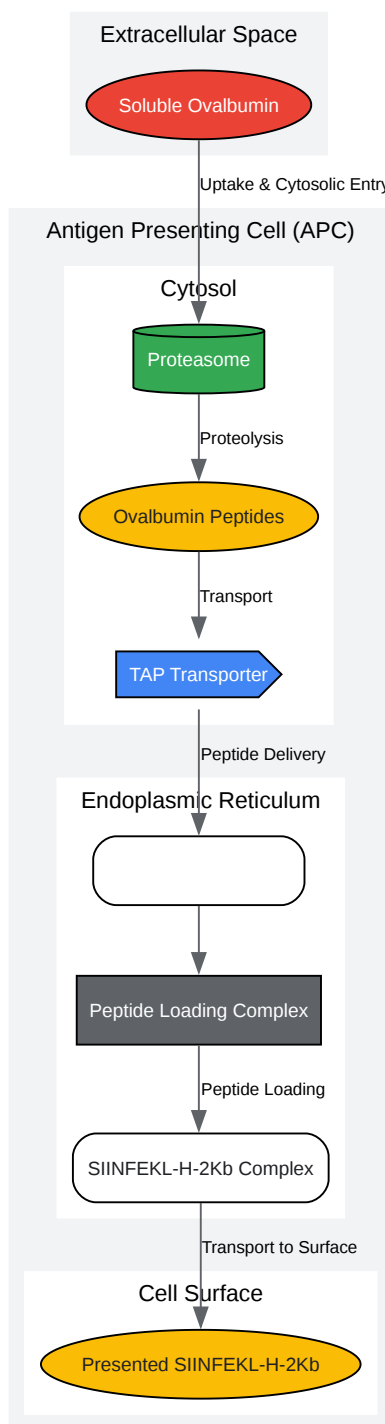
Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: TCR signaling cascade initiated by SIINFEKL-H-2Kb.

Workflow of Ovalbumin Antigen Processing and Presentation

[Click to download full resolution via product page](#)

Caption: Ovalbumin processing and SIINFEKL presentation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. β -amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. A poly-neoantigen DNA vaccine synergizes with PD-1 blockade to induce T cell-mediated tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunodominant Peptide SIINFEKL: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602600#siinfekl-peptide-sequence-and-its-significance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com